molecular formula C8H16ClNO2 B13551762 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers

5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers

Cat. No.: B13551762
M. Wt: 193.67 g/mol
InChI Key: ORKCQPPWQLDMNY-UHFFFAOYSA-N
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Description

5-(aminomethyl)bicyclo[221]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers is a compound that belongs to the bicyclo[221]heptane family This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring with two bridgehead carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride typically involves the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol. This process can be carried out using various derivatives such as O-allyl and 5-vinyl derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the aminomethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides a rigid framework that enhances binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A bicyclic compound with a similar structure but lacking the aminomethyl and hydroxyl groups.

    Camphene: Another bicyclic compound with a different substitution pattern.

Uniqueness

5-(aminomethyl)bicyclo[221]heptane-2,3-diolhydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-3-5-1-4-2-6(5)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H

InChI Key

ORKCQPPWQLDMNY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN)C(C2O)O.Cl

Origin of Product

United States

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